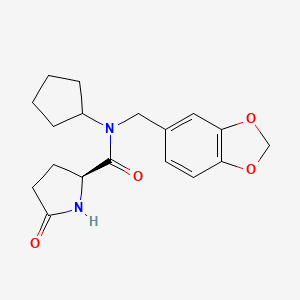![molecular formula C19H28N2O2 B7343829 2-cyclohexyl-N-[(1R,2R)-2-hydroxycyclohexyl]-2-pyridin-3-ylacetamide](/img/structure/B7343829.png)
2-cyclohexyl-N-[(1R,2R)-2-hydroxycyclohexyl]-2-pyridin-3-ylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-cyclohexyl-N-[(1R,2R)-2-hydroxycyclohexyl]-2-pyridin-3-ylacetamide is a chemical compound that has been studied for its potential therapeutic applications. This compound belongs to the class of cyclohexylpyridinylacetamides and has been found to have interesting pharmacological properties.
Mecanismo De Acción
The exact mechanism of action of 2-cyclohexyl-N-[(1R,2R)-2-hydroxycyclohexyl]-2-pyridin-3-ylacetamide is not fully understood. However, it has been suggested that it may act by modulating the activity of ion channels such as voltage-gated sodium channels and calcium channels. It may also act by inhibiting the activity of enzymes such as cyclooxygenase-2 and lipoxygenase, which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and leukotrienes. It has also been found to reduce the activity of voltage-gated sodium channels and calcium channels, which are involved in the transmission of pain signals. Additionally, it has been shown to increase the levels of endocannabinoids, which are involved in the regulation of pain and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 2-cyclohexyl-N-[(1R,2R)-2-hydroxycyclohexyl]-2-pyridin-3-ylacetamide is its potential therapeutic applications. It has been found to have interesting pharmacological properties and may be useful in the treatment of neurological disorders. However, one of the limitations of this compound is its low solubility in water, which may make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the study of 2-cyclohexyl-N-[(1R,2R)-2-hydroxycyclohexyl]-2-pyridin-3-ylacetamide. One direction is to investigate its potential use in the treatment of neuropathic pain, epilepsy, and other neurological disorders. Another direction is to study its mechanism of action and identify its molecular targets. Additionally, it may be useful to develop more water-soluble derivatives of this compound to improve its bioavailability and pharmacokinetics.
Conclusion:
In conclusion, this compound is a chemical compound that has been studied for its potential therapeutic applications. It has been found to have interesting pharmacological properties such as analgesic, anti-inflammatory, and anticonvulsant effects. However, further research is needed to fully understand its mechanism of action and identify its molecular targets. Additionally, more water-soluble derivatives of this compound may need to be developed to improve its bioavailability and pharmacokinetics.
Métodos De Síntesis
The synthesis of 2-cyclohexyl-N-[(1R,2R)-2-hydroxycyclohexyl]-2-pyridin-3-ylacetamide has been reported in the literature. One of the most common methods involves the reaction of 2-bromo-3-pyridylacetic acid with cyclohexylamine in the presence of a base such as potassium carbonate. The resulting product is then treated with 2-cyclohexyl-N-(1-hydroxycyclohexyl)acetamide to obtain the final compound.
Aplicaciones Científicas De Investigación
2-cyclohexyl-N-[(1R,2R)-2-hydroxycyclohexyl]-2-pyridin-3-ylacetamide has been studied for its potential therapeutic applications. It has been found to have interesting pharmacological properties such as analgesic, anti-inflammatory, and anticonvulsant effects. It has also been investigated for its potential use in the treatment of neuropathic pain, epilepsy, and other neurological disorders.
Propiedades
IUPAC Name |
2-cyclohexyl-N-[(1R,2R)-2-hydroxycyclohexyl]-2-pyridin-3-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O2/c22-17-11-5-4-10-16(17)21-19(23)18(14-7-2-1-3-8-14)15-9-6-12-20-13-15/h6,9,12-14,16-18,22H,1-5,7-8,10-11H2,(H,21,23)/t16-,17-,18?/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUMXKGUIUZUAGJ-OWZOALSMSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(C2=CN=CC=C2)C(=O)NC3CCCCC3O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)C(C2=CN=CC=C2)C(=O)N[C@@H]3CCCC[C@H]3O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3aS,6aR)-N-[1-(3-phenylpropanoyl)piperidin-4-yl]-2,3,4,5,6,6a-hexahydrocyclopenta[b]furan-3a-carboxamide](/img/structure/B7343760.png)
![(1R,2R)-2-tert-butyl-N-[5-(4-methylpiperazin-1-yl)pyridin-2-yl]cyclopropane-1-carboxamide](/img/structure/B7343761.png)
![methyl 3-[(2S,3S)-3-phenyloxolan-2-yl]-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate](/img/structure/B7343783.png)
![methyl 3-[(2S,3R)-2-phenyloxolan-3-yl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-7-carboxylate](/img/structure/B7343788.png)
![(1R,2R)-2-(2-chloro-6-fluorophenyl)-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]cyclopropane-1-carboxamide](/img/structure/B7343805.png)
![5-[(1R,3R)-2,2-dimethyl-3-phenylcyclopropyl]-3-(3-methylimidazol-4-yl)-1,2,4-oxadiazole](/img/structure/B7343813.png)
![[4-(1-methylpyrazol-4-yl)piperazin-1-yl]-[(1R,2S)-2-(oxan-4-yl)cyclopropyl]methanone](/img/structure/B7343820.png)
![2-cyclohexyl-1-[4-[(2S)-2-hydroxypropyl]piperazin-1-yl]-2-pyridin-3-ylethanone](/img/structure/B7343828.png)
![1-[(2S,3R)-2-(3,4-difluorophenyl)oxolan-3-yl]-3-(4,5,6,7-tetrahydro-1H-indazol-6-yl)urea](/img/structure/B7343834.png)
![1-[(2S,3R)-2-phenyloxolan-3-yl]-3-(4,5,6,7-tetrahydro-1H-indazol-6-yl)urea](/img/structure/B7343842.png)
![[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]-[(1R,2S)-2-(oxan-4-yl)cyclopropyl]methanone](/img/structure/B7343844.png)
![2-hydroxy-5-[[(1'R,4S)-spiro[2,3-dihydrochromene-4,2'-cyclopropane]-1'-carbonyl]amino]benzoic acid](/img/structure/B7343845.png)
![1-[(1R,5S)-6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexan-3-yl]-2-[2-(3,3,3-trifluoropropyl)-1,3-thiazol-4-yl]ethanone](/img/structure/B7343850.png)